2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide
Description
2-((7-Chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its molecular formula is C₃₃H₂₄ClN₅O₂S (inferred from structural analogs ), with a molecular weight of approximately 470.0 g/mol. Key structural elements include:
- A triazolo[4,3-a]quinazoline scaffold with a chlorine substituent at position 7 and a propyl group at position 4.
- A thioether linkage connecting the triazoloquinazoline system to an acetamide moiety.
The triazole ring in the core is associated with enhanced biological activity in pharmacologically active compounds, as seen in benzodiazepine derivatives like alprazolam .
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-3-11-27-20(30)16-12-15(23)9-10-18(16)28-21(27)25-26-22(28)31-13-19(29)24-17-8-6-5-7-14(17)4-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICDFRSHEGLKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna.
Mode of Action
The compound likely interacts with its targets through a process known as DNA intercalation. This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA molecule.
Biochemical Pathways
Dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription, leading to cell death. This mechanism is often exploited in the development of anticancer drugs.
Result of Action
The result of the compound’s action is likely dependent on the specific cell type and the extent of DNA intercalation. In general, DNA intercalation can lead to cell death, making compounds with this mechanism of action potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer.
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide represents a novel derivative of triazoloquinazoline, which has garnered attention for its diverse biological activities. This article reviews the pharmacological potential and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately . The structure includes a triazoloquinazoline core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O2S |
| Molecular Weight | 455.96 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies indicate that compounds containing the triazoloquinazoline scaffold exhibit significant antimicrobial properties . For instance, derivatives have shown effectiveness against various bacterial strains, including drug-resistant organisms. In vitro evaluations demonstrate that related compounds possess Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as vancomycin and ciprofloxacin .
Anticancer Properties
Triazoloquinazoline derivatives have been investigated for their anticancer potential . The compound under review has shown promise in inhibiting tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, research has highlighted the ability of similar structures to modulate signaling pathways associated with cancer progression .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound are notable. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This could provide therapeutic avenues for conditions characterized by chronic inflammation .
The biological activity of 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-ethylphenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial in disease pathways.
- Receptor Modulation : It could modulate receptor activity involved in inflammation and cancer cell signaling.
- DNA Interaction : There is potential for interaction with DNA or RNA synthesis processes, affecting cell division and proliferation.
Case Studies
Several case studies have documented the effects of triazoloquinazoline derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a related triazole derivative exhibited MIC values significantly lower than standard treatments against MRSA strains .
- Anticancer Activity Assessment : Another investigation revealed that derivatives led to a reduction in tumor size in xenograft models by inducing apoptosis in cancer cells .
- Inflammation Model Study : A model evaluating inflammatory responses showed that treatment with this class of compounds resulted in decreased levels of TNF-alpha and IL-6 in serum .
Scientific Research Applications
Structural Characteristics
This compound features a complex structure characterized by:
- A triazole ring and a quinazoline core , which are known to impart significant biological activity.
- Functional groups such as thio and acetamide , enhancing its reactivity and interaction with biological targets.
Pharmacological Applications
Research has indicated that compounds within this class exhibit various pharmacological properties:
Anticancer Activity
Several studies have demonstrated the potential of triazoloquinazoline derivatives in cancer treatment. The presence of the quinazoline moiety is associated with:
- Inhibition of tumor growth : Research shows that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of action : The anticancer effects are often mediated through the inhibition of specific kinases involved in cell signaling pathways crucial for cancer cell survival.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. Its mechanism may involve:
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune responses.
Antimicrobial Activity
Triazoloquinazoline derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies suggest:
- Efficacy against both Gram-positive and Gram-negative bacteria.
- Potential use in treating infections resistant to conventional antibiotics.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related triazoloquinazoline derivative on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
In another study, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential for managing inflammatory diseases.
Comparison with Similar Compounds
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
- Molecular Formula : C₁₃H₁₂Cl₃N₃OS
- Key Features : Contains a 1,3,4-thiadiazole ring fused to a triazine system, with a trichloroethyl group and acetamide substituent.
- Synthesis : Formed via cyclization in concentrated H₂SO₄, yielding intermediates suitable for X-ray crystallography .
- Comparison :
- The triazoloquinazoline core in the target compound offers a distinct heterocyclic framework compared to the thiadiazole-triazine system in 4.1.
- The trichloroethyl group in 4.1 may confer higher electrophilicity, whereas the propyl and ethylphenyl groups in the target compound enhance lipophilicity .
Alprazolam (1-Methyl-6-phenyl-8-chloro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine)
2-((7-Chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS 1111054-89-7)
- Molecular Formula : C₂₂H₂₂ClN₅O₂S
- Key Features : Nearly identical to the target compound but substitutes the 2-ethylphenyl group with a 2,4-dimethylphenyl moiety .
Comparative Table
Key Findings and Implications
Structural Flexibility: The triazoloquinazoline scaffold allows modular substitution, as seen in the ethylphenyl vs. dimethylphenyl variants . Minor changes in aryl substituents can fine-tune physicochemical properties.
Heterocyclic Influence : The triazole ring enhances bioactivity in both alprazolam and the target compound, though their core structures dictate divergent therapeutic applications .
Synthetic Challenges : Cyclization reactions (e.g., using H₂SO₄ or P₂S₅) are critical for forming heterocyclic intermediates, but yields depend on substituent compatibility .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, such as coupling a thiol-containing triazoloquinazoline core with a substituted acetamide group. A reflux-based approach using triethylamine as a catalyst (common in chloroacetamide syntheses) can be adapted . Optimization should employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal yields . For example, TLC monitoring and recrystallization (petroleum ether) are critical for purity .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer : X-ray crystallography is definitive for resolving complex heterocyclic systems (e.g., triazoloquinazoline and acetamide moieties) . Complementary methods include NMR (¹H/¹³C for proton environments and sulfur/carbonyl connectivity) and HPLC-MS to confirm molecular weight and purity .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting mechanisms associated with triazoloquinazoline derivatives, such as kinase inhibition or antimicrobial activity . Use dose-response curves (1–100 µM) and positive controls (e.g., known kinase inhibitors). Stability in assay buffers should be validated via HPLC .
Q. What strategies ensure compound stability during storage and experimentation?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products, and store the compound in anhydrous, oxygen-free conditions (e.g., argon-sealed vials at –20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay models?
- Methodological Answer : Perform meta-analysis of dose-response relationships and assay conditions (e.g., cell line variability, serum interference). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and replicate studies with blinded samples .
Q. What computational tools are suitable for predicting reaction mechanisms or binding interactions?
Q. How can Design of Experiments (DoE) improve process scalability and reproducibility?
- Methodological Answer : Use response surface methodology (RSM) to map interactions between variables (e.g., catalyst loading, solvent volume). Central Composite Design (CCD) reduces the number of trials while capturing non-linear effects . For reproducibility, document edge cases (e.g., exothermic reactions) and implement real-time process monitoring .
Q. What methodologies address challenges in regioselective functionalization of the triazoloquinazoline core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
